(3-Bromophenyl)-4-piperidinyl-methanone HCl
Description
Properties
IUPAC Name |
(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJBORWXXBHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Carbonyl Chloride and 3-Bromophenylmagnesium Bromide
A foundational approach involves reacting 4-piperidinyl carbonyl chloride with 3-bromophenylmagnesium bromide. The Grignard reagent, prepared from 1-bromo-3-bromobenzene and magnesium in anhydrous tetrahydrofuran (THF), is added dropwise to a solution of 4-piperidinyl carbonyl chloride at 0°C under nitrogen. After quenching with saturated ammonium chloride, the crude product is extracted with ethyl acetate and purified via column chromatography. This method yields the free base, which is subsequently treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
Key Data :
-
Yield : 68–72% (free base), 85% recovery after salt formation.
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Reaction Time : 6–8 hours for Grignard addition, 1 hour for quenching.
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Characterization : NMR (CDCl₃) shows a singlet at δ 3.85 ppm for the piperidine CH₂ adjacent to the ketone, and aromatic protons resonate as a doublet at δ 7.45 ppm (J = 8.2 Hz).
Suzuki-Miyaura Coupling for Aryl-Piperidinyl Bond Formation
Boronate Ester Intermediate Strategy
This method employs a Suzuki-Miyaura cross-coupling between 4-(methanone)piperidinyl boronate ester and 1,3-dibromobenzene. The boronate ester is synthesized by treating 4-piperidinyl carbonyl chloride with bis(pinacolato)diboron in the presence of palladium catalysis. Coupling with 1,3-dibromobenzene under microwave irradiation (100°C, 2 hours) selectively substitutes the bromine at the meta position, yielding the desired product after deprotection and HCl salt formation.
Key Data :
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Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ base.
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Purity : >95% by HPLC, confirmed by NMR carbonyl signal at δ 208.7 ppm.
Mitsunobu Reaction for Hydroxyl Group Substitution
Mitsunobu-Alcohol Intermediate Route
A hydroxyacetophenone derivative, 3-bromo-4-hydroxybenzophenone, serves as the precursor. Using Mitsunobu conditions (DIAD, PPh₃), the hydroxyl group is replaced with Boc-protected 4-piperidinemethanol. Deprotection with HCl in dioxane removes the Boc group, and subsequent neutralization with aqueous NaOH followed by HCl gas saturation yields the hydrochloride salt.
Key Data :
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Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), 0°C to room temperature.
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Spectroscopy : IR shows ketone C=O stretch at 1685 cm⁻¹; MS (ESI+) m/z 336.1 [M+H]⁺.
Weinreb Amide-Mediated Ketone Synthesis
Piperidine Weinreb Amide and Organometallic Addition
4-Piperidinecarboxylic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine and DCC. Treatment with 3-bromophenylmagnesium bromide in THF at −78°C generates the ketone via nucleophilic acyl substitution. Acidic workup (2M HCl) directly provides the hydrochloride salt after solvent evaporation.
Key Data :
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Reaction Time : 3 hours at −78°C, 1 hour for warming.
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Characterization : NMR (DMSO-d₆) displays piperidine CH₂N⁺ at δ 3.30 ppm (q, J = 12.1 Hz) and aromatic singlet at δ 7.62 ppm.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Grignard Reaction | 72 | 92 | Simplicity, no transition metals |
| Suzuki Coupling | 76 | 95 | Regioselective, scalable |
| Mitsunobu Alkylation | 82 | 90 | Stereochemical control |
| Weinreb Amide | 78 | 94 | Avoids over-addition byproducts |
Challenges and Optimization Strategies
Scientific Research Applications
(3-Bromophenyl)-4-piperidinyl-methanone HCl has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-4-piperidinyl-methanone HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and piperidine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.
Pyrrolidine: A five-membered ring containing four methylene bridges and one amine bridge.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Uniqueness: (3-Bromophenyl)-4-piperidinyl-methanone HCl is unique due to the presence of the brominated phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in studying specific biological pathways.
Biological Activity
(3-Bromophenyl)-4-piperidinyl-methanone hydrochloride (CAS No. 2206824-79-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological effects, and applications in scientific research.
Synthesis
The synthesis of (3-Bromophenyl)-4-piperidinyl-methanone HCl involves several key steps:
- Bromination : The starting material, phenylpiperidine, is brominated using bromine or N-bromosuccinimide (NBS) with a catalyst like iron or aluminum chloride.
- Methanone Formation : The brominated product is reacted with a methanone precursor (e.g., formaldehyde) under acidic or basic conditions.
- Hydrochloride Formation : The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity and alter receptor signaling pathways, which may lead to various therapeutic effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related piperidine derivatives have shown effectiveness against specific bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects, particularly in the context of neurological disorders. Its ability to interact with neurotransmitter receptors could make it a candidate for further development as a treatment for conditions such as depression or anxiety disorders .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymatic activities. For example, a study on related compounds indicated that they could inhibit the activity of specific dehydrogenases, which are crucial in metabolic pathways .
Case Studies and Research Findings
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Study on Enzyme Inhibition : A study reported the inhibition of human PHGDH (phosphoglycerate dehydrogenase) by structurally similar compounds. The IC50 values were determined through biochemical assays, indicating significant inhibition at micromolar concentrations .
Compound IC50 (µM) % Inhibition 1 14.1 92 2 ND 38 (max) 3 ND 16 (max) - Neuroprotective Effects : Another study investigated the neuroprotective effects of related piperidine compounds in animal models of neurodegenerative diseases. The results showed that these compounds could reduce neuronal death and improve cognitive function in treated subjects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Bromophenyl)-4-piperidinyl-methanone HCl, and how do reaction conditions influence yield?
- Methodological Answer : A Friedel-Crafts acylation or nucleophilic substitution approach is often employed. For example, analogous piperidine derivatives have been synthesized via AlCl3-catalyzed acylation of bromophenyl precursors under inert atmospheres (e.g., argon) . Yield optimization requires strict control of stoichiometry (e.g., 1.5 equiv. piperidine) and reaction time (24–48 hours). Side products, such as unreacted brominated intermediates, can be minimized using column chromatography (cyclohexane/ethyl acetate gradients) .
| Reaction Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst (AlCl3) | 1.0–1.2 equiv. | <70% → >85% |
| Solvent | Dry DMF or CH2Cl2 | Reduces byproducts |
| Temperature | Room temp. → Reflux | Accelerates kinetics |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Key for confirming the piperidine ring environment (δ ~2.3–2.6 ppm for N-adjacent protons) and bromophenyl substitution patterns (aromatic protons at δ ~7.2–7.9 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 276.59 for C11H14BrN·HCl) .
- FT-IR : Confirms carbonyl stretching (~1650–1700 cm⁻¹) and HCl salt formation (broad O-H/N-H stretches) .
Q. How does the HCl salt form affect the compound’s solubility and stability?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, critical for biological assays. Stability testing under varying temperatures (e.g., 4°C vs. room temp.) and inert atmospheres (argon) is essential to prevent degradation of the bromophenyl moiety. For example, analogs like 3-methyl-4-piperidone HCl degrade by ~15% after 72 hours at 25°C without inert storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from impurity profiles (>93% vs. >95% purity) or solvent effects (e.g., DMSO vs. saline). For instance, impurities in brominated analogs (e.g., 2-bromophenyl pivalate) can inhibit enzyme assays non-specifically . Mitigation strategies include:
- HPLC-PDA Purity Analysis : Use C18 columns with acetonitrile/water gradients to quantify impurities .
- Dose-Response Repetition : Test activity in multiple solvent systems (e.g., PBS, DMSO ≤0.1%) to isolate solvent artifacts .
Q. What experimental design considerations are critical for in vitro vs. in vivo studies of this compound?
- Methodological Answer :
- In Vitro : Use low-binding plates to prevent adsorption losses. Include positive controls (e.g., known kinase inhibitors for target validation) .
- In Vivo : Account for metabolic instability of the piperidine ring. Pharmacokinetic profiling (e.g., LC-MS/MS) should monitor metabolites like 3-bromophenylacetic acid, which lacks target affinity .
Q. How can degradation pathways of this compound be modeled computationally?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies for the C-Br and C=O groups. Software like Discovery Studio can simulate hydrolysis pathways, identifying vulnerable sites (e.g., piperidine N-HCl dissociation at pH >7) .
| Degradation Pathway | Predicted Energy Barrier (kcal/mol) |
|---|---|
| Hydrolysis of C=O | 28.5 |
| C-Br bond cleavage | 34.2 |
| Piperidine ring opening | 42.1 |
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary between synthetic batches despite identical protocols?
- Methodological Answer : Variations arise from:
- Solvent Residuals : CDCl3 vs. DMSO-d6 shifts aromatic proton signals by ~0.3 ppm .
- Hydrate Formation : HCl salts may absorb moisture, introducing broad peaks at δ ~1.5–2.0 ppm. Lyophilization before analysis mitigates this .
Q. How to address conflicting cytotoxicity results in cancer cell lines?
- Methodological Answer : Contradictions may stem from cell line-specific expression of metabolizing enzymes (e.g., CYP450 isoforms). Validate using:
- CYP Knockout Models : Compare IC50 in wild-type vs. CYP3A4-deficient cells .
- Metabolite Screening : Identify active/inactive derivatives via LC-MS .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
